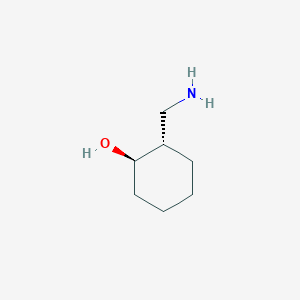

trans-2-Aminomethyl-1-cyclohexanol

Description

The exact mass of the compound trans-2-Aminomethyl-1-cyclohexanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-2-Aminomethyl-1-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Aminomethyl-1-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKFBZBVCAWDFD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347860, DTXSID001347861 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133269-86-0, 5691-09-8 | |

| Record name | (1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2S)-2-(Aminomethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-(-)-trans-2-(Aminomethyl)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

High-Fidelity Synthesis of Enantiopure trans-2-Aminomethyl-1-cyclohexanol: A Strategic Guide

Topic: Synthesis of Enantiopure trans-2-Aminomethyl-1-cyclohexanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The synthesis of enantiopure trans-2-aminomethyl-1-cyclohexanol represents a critical competency in medicinal chemistry. Unlike its homolog trans-2-aminocyclohexanol, the "aminomethyl" variant contains an exocyclic methylene spacer (

This guide details the Asymmetric Ring Opening (ARO) strategy. This route is superior to classical resolution methods because it establishes the carbon skeleton and stereochemistry simultaneously, utilizing the latent symmetry of meso-cyclohexene oxide.

The Synthetic Pathway

The synthesis proceeds via two high-yielding transformations:

-

Enantioselective Desymmetrization: Opening of meso-cyclohexene oxide with trimethylsilyl cyanide (TMSCN) using a chiral Lewis acid catalyst (Jacobsen-type or Titanium-Salen).

-

Reductive Amination: Reduction of the intermediate nitrile to the primary amine using Lithium Aluminum Hydride (

).

Figure 1: Strategic workflow for the enantioselective synthesis of the target amino alcohol.

Critical Safety Protocols (Read Before Execution)

This synthesis involves Trimethylsilyl Cyanide (TMSCN) and Lithium Aluminum Hydride (

| Hazard Class | Reagent | Critical Control Measure |

| Acute Toxicity | TMSCN | Fatal if inhaled. Handle only in a functioning fume hood. Keep a bleach bath ( |

| Pyrophoric | Reacts violently with water/moisture. Use oven-dried glassware and an inert atmosphere ( |

Protocol A: Asymmetric Ring Opening (ARO)

Objective: Desymmetrization of cyclohexene oxide to yield (1R,2R)-2-hydroxycyclohexanecarbonitrile.

Mechanistic Insight

The reaction utilizes a cooperative bimetallic mechanism or a Lewis-acid activation where the chiral catalyst activates the epoxide oxygen, rendering the meso compound susceptible to nucleophilic attack by cyanide. The attack occurs anti to the epoxide oxygen, guaranteeing the trans stereochemistry. The chirality of the catalyst dictates which carbon (C1 or C2) is attacked, breaking the symmetry.

Materials

-

Substrate: Cyclohexene oxide (distilled from

). -

Catalyst: (R,R)-(Salen)CrCl or (R,R)-(Salen)Ti complex (5 mol%).

-

Solvent:

(anhydrous) or neat conditions depending on catalyst solubility.

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Salen catalyst (0.05 eq) in anhydrous

. -

Substrate Addition: Add cyclohexene oxide (1.0 eq) to the catalyst solution. Cool the mixture to 0°C to maximize enantioselectivity (ee).

-

Nucleophile Addition: Add TMSCN (1.1 eq) dropwise via syringe over 30 minutes. Caution: TMSCN is volatile and toxic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by GC or TLC (stain with anisaldehyde).

-

Hydrolysis (Critical): The initial product is the silyl ether. To isolate the hydroxy nitrile:

-

Cool to 0°C.

-

Add MeOH (excess) and citric acid (solid, catalytic amount) or 1M HCl to cleave the O-TMS bond. Stir for 1 hour.

-

-

Workup: Concentrate the solvent in vacuo (trap solvent in bleach solution). Dissolve residue in

, wash with water and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Colorless oil or low-melting solid. Yield: 85–95%.[3] ee: >90%.[2][4]

Protocol B: Nitrile Reduction

Objective: Conversion of the nitrile group to a primary amine (

Mechanistic Insight

The nitrile carbon is at the oxidation state of +3. Reduction to the amine (-3) requires a strong hydride donor.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck flask fitted with a reflux condenser and nitrogen inlet.

-

Reagent Prep: Suspend

(2.0 eq) in anhydrous THF (0.5 M relative to substrate) at 0°C. -

Addition: Dissolve the chiral hydroxy-nitrile from Protocol A in anhydrous THF. Add this solution dropwise to the LAH suspension. The reaction is exothermic; control the rate to maintain a gentle reflux or keep at 0°C depending on scale.

-

Reflux: Once addition is complete, heat the mixture to reflux for 3–6 hours to ensure full conversion of the intermediate imine to the amine.

-

Fieser Quench (Strict Order): Cool to 0°C. For every x grams of

used, add carefully:-

x mL water[5]

-

x mL 15% NaOH solution

-

3x mL water

-

-

Isolation: A white granular precipitate (aluminum salts) will form. Filter this solid through a Celite pad. Wash the pad with warm THF.

-

Final Purification: Concentrate the filtrate. The amine can be purified by recrystallization (as a HCl salt) or distillation.

Expected Outcome: (1R,2R)-trans-2-aminomethyl-1-cyclohexanol.[6] Yield: >80%.

Quality Control & Characterization

Data integrity is paramount. Verify the product using the following parameters.

| Technique | Parameter | Specification |

| 1H NMR | Stereochemistry | Coupling constants ( |

| Chiral HPLC | Enantiomeric Excess | Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. |

| HRMS | Identity | Confirm molecular ion |

Stereochemical Validation Logic

The trans configuration is thermodynamically favored in the ring-opening, but confirmed by the coupling constant of the proton at C1 (CH-OH). A large coupling constant (

Figure 2: NMR Logic for stereochemical assignment.

References

-

Jacobsen, E. N. (2000).[7] Asymmetric Catalysis of Epoxide Ring-Opening Reactions.[7][8][9] Accounts of Chemical Research.[7][9]

-

Martinez, L. E., et al. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (Salen)Cr(III) Complexes. Journal of the American Chemical Society.[7]

-

Organic Syntheses. (2014). Trimethylsilyl Cyanide: Safety and Handling.[1] Organic Syntheses Procedures.[1][6][8][10]

-

Hoveyda, A. H., et al. (1998). Ti-Catalyzed Enantioselective Ring Opening of Epoxides with TMSCN. Journal of the American Chemical Society.[7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. trans-2-Tritylcyclohexanol as a chiral auxiliary in permanganate-mediated oxidative cyclization of 2-methylenehept-5-enoates: application to the synthesis of trans-(+)-linalool oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 6. evitachem.com [evitachem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]

- 9. moodle2.units.it [moodle2.units.it]

- 10. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

chemical and physical properties of trans-2-Aminomethyl-1-cyclohexanol

An In-depth Technical Guide to the Chemical and Physical Properties of trans-2-Aminomethyl-1-cyclohexanol

Introduction

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that has emerged as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, coupled with the stereospecific trans orientation of its primary amine and hydroxyl functional groups, makes it an important precursor for the synthesis of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The presence of two modifiable functional groups allows for its use in creating conformationally restricted analogs to probe biological targets and in designing chiral ligands for asymmetric catalysis.[1][3]

This guide provides a comprehensive overview of the , intended for researchers, scientists, and drug development professionals. It delves into its molecular structure, physicochemical characteristics, reactivity, synthesis, and analytical characterization, offering field-proven insights and detailed protocols.

Part 1: Molecular Structure and Stereochemistry

The fundamental structure of trans-2-Aminomethyl-1-cyclohexanol consists of a cyclohexane ring substituted at adjacent carbons with a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group. The descriptor "trans" signifies that these two substituents are on opposite sides of the ring's plane.

This molecule possesses two stereocenters, leading to the existence of a pair of enantiomers: (1R,2S)-2-(aminomethyl)cyclohexan-1-ol and (1S,2R)-2-(aminomethyl)cyclohexan-1-ol. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric strain. In this conformation, the bulky aminomethyl and hydroxyl groups preferentially occupy equatorial positions. This specific spatial arrangement is critical to its utility in asymmetric synthesis and its interaction with biological systems.[1]

Caption: 2D structures of the enantiomers of trans-2-Aminomethyl-1-cyclohexanol.

The protonation of the amino group can lead to significant conformational changes. An intramolecular hydrogen bond can form between the resulting ammonium group and the hydroxyl group, which can alter the conformational equilibrium. This property allows the trans-2-aminocyclohexanol moiety to be used as a pH-triggered conformational switch in more complex molecular systems.[4]

Part 2: Physicochemical Properties

The physical and chemical properties of trans-2-Aminomethyl-1-cyclohexanol are summarized in the table below. Its solubility in both water and common organic solvents like methanol and ethanol makes it a versatile reagent in a variety of reaction conditions.[1][5] The high boiling point is characteristic of a molecule with strong intermolecular hydrogen bonding afforded by the amine and alcohol groups.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO | [1][5][6] |

| Molecular Weight | 129.20 g/mol | [1][5][6] |

| CAS Number | 5691-09-8 (racemic); 133269-86-0 ((1R,2S)-isomer) | [1][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1][6] |

| Boiling Point | 226 °C (at 760 mmHg) | [1][5][6] |

| Melting Point | Not specified for free base; 210-212 °C (HCl salt) | [1] |

| Density | ~0.95 g/cm³ | [1] |

| Refractive Index | 1.4905 - 1.4925 | [5][6] |

| Flash Point | 91 °C | [5][6] |

| Solubility | Soluble in water, ethanol, methanol, chloroform | [1][5] |

| pKa (estimated) | ~9-10 (for the ammonium ion, R-NH₃⁺) | [7] |

Part 3: Chemical Properties and Reactivity

The reactivity of trans-2-Aminomethyl-1-cyclohexanol is dictated by its two primary functional groups: the primary amine and the primary alcohol.

-

Amine Group Reactivity : The nucleophilic primary amine can readily undergo standard reactions such as N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

-

Alcohol Group Reactivity : The hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to the corresponding ketone.

-

Bidentate Ligand Formation : The proximate arrangement of the amino and hydroxyl groups allows the molecule to act as a bidentate ligand, chelating to metal centers. This property is fundamental to its use as a precursor for chiral ligands in asymmetric catalysis, where the specific stereochemistry of the ligand can induce high enantioselectivity in chemical transformations.[3]

Part 4: Synthesis and Purification

The industrial synthesis of trans-2-Aminomethyl-1-cyclohexanol typically produces a racemic mixture, which must then be resolved to obtain the pure enantiomers required for chiral applications.

Caption: Workflow for the synthesis and chiral resolution of trans-2-Aminomethyl-1-cyclohexanol.

Experimental Protocol 1: Racemic Synthesis via Ammonolysis

This protocol describes the industrial synthesis of racemic trans-2-Aminomethyl-1-cyclohexanol.

-

Reaction Setup : Charge a high-pressure autoclave with cyclohexene oxide and a stoichiometric excess of aqueous ammonia.

-

Reaction Conditions : Heat the sealed autoclave to approximately 250°C for six hours.[1] The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic ring-opening of the epoxide by ammonia.

-

Work-up and Extraction : After cooling, the reaction mixture is transferred to a separatory funnel. The product is extracted from the aqueous layer using an organic solvent such as dichloromethane.[1]

-

Purification : The crude product is purified by vacuum distillation to yield racemic trans-2-Aminomethyl-1-cyclohexanol.[1]

Experimental Protocol 2: Enantiomeric Resolution

This protocol is a self-validating system for obtaining enantiopure material.[1]

-

Diastereomeric Salt Formation : Dissolve the racemic trans-2-Aminomethyl-1-cyclohexanol in a suitable solvent mixture (e.g., methanol/water). Add one equivalent of an enantiomerically pure resolving agent, such as (S)-2-methoxyphenylacetic acid.[1] The acid-base reaction forms a pair of diastereomeric salts.

-

Fractional Crystallization : Slowly cool the solution to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution. The efficiency of this separation is critically dependent on the choice of solvent and the cooling profile.[1]

-

Isolation : Isolate the crystalline salt by filtration. The purity can be checked by measuring the melting point or optical rotation. This process can be repeated to achieve higher diastereomeric purity.

-

Decomposition : Treat the isolated diastereomeric salt with a base (e.g., NaOH) to deprotonate the amine and regenerate the free base of the desired enantiomer.

-

Final Purification : Extract the enantiomerically pure amino alcohol into an organic solvent, dry, and concentrate to yield the final product. This method can achieve high optical purity (up to 99.8% ee) and good recovery (up to 78.8%).[1]

Part 5: Analytical Characterization

A suite of standard analytical techniques is used to confirm the identity, purity, and structure of trans-2-Aminomethyl-1-cyclohexanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show complex multiplets for the cyclohexane ring protons. Distinct signals corresponding to the protons of the aminomethyl group (-CH₂-), the proton on the carbon bearing the hydroxyl group (-CH-OH), and the exchangeable protons of the -NH₂ and -OH groups will be present.

-

¹³C NMR : The spectrum will display seven unique carbon signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the aminomethyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Characteristic stretches include a broad O-H band (~3300 cm⁻¹), N-H stretching for the primary amine (~3300-3400 cm⁻¹, often appearing as a doublet), C-H stretches (~2850-2950 cm⁻¹), and C-O and C-N stretches in the fingerprint region (~1050-1250 cm⁻¹).[5]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 130.2. Electron ionization (EI) would show the molecular ion at m/z 129.2 and characteristic fragmentation patterns.

-

Gas Chromatography (GC) : GC is an effective method for assessing the purity of the compound, with assays often requiring a purity of 99% or higher.[5]

Part 6: Safety and Handling

trans-2-Aminomethyl-1-cyclohexanol is a hazardous chemical and requires careful handling to minimize risk.

| Hazard | Description | GHS Classification | Precautionary Statements | Source(s) |

| Skin Contact | Causes skin irritation. | Skin Irrit. 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [5][8] |

| Eye Contact | Causes serious eye irritation. | Eye Irrit. 2 | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [5][8] |

| Inhalation | May cause respiratory irritation. | STOT SE 3 | P261: Avoid breathing vapors. P304+P340: IF INHALED: Remove person to fresh air. | [5][8] |

| Flammability | Combustible liquid. | Flam. Liq. 4 | P210: Keep away from heat, sparks, open flames. | [8] |

Safe Handling Procedures :

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]

Storage :

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

-

The hydrochloride salt exhibits superior stability for long-term storage, as the free base can discolor upon exposure to air.[1]

Conclusion

trans-2-Aminomethyl-1-cyclohexanol is a cornerstone chiral building block whose unique stereochemical and functional properties make it indispensable in advanced organic synthesis. Its utility in constructing complex chiral molecules for the pharmaceutical and agrochemical industries is well-established. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

ChemWhat. (n.d.). TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8. Retrieved from [Link]

-

MySkinRecipes. (n.d.). trans-2-Aminocyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

-

Lidskog, A., Li, Y., & Wärnmark, K. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. ResearchGate. Retrieved from [Link]

-

Gonzalez, J., Aurigemma, C., & Truesdale, L. (n.d.). SYNTHESIS OF (+)-(1S,2R)- AND (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL VIA SHARPLESS ASYMMETRIC DIHYDROXYLATION (AD). Organic Syntheses. Retrieved from [Link]

-

Samoshin, V. V., et al. (2005). Trans-2-Aminocyclohexanols as pH-triggered molecular switches. ARKIVOC, 2005(iv), 129-141. Retrieved from [Link]

- Google Patents. (n.d.). CN109942444B - Method for preparing trans-p-aminocyclohexanol.

-

LookChem. (n.d.). Cas 931-15-7,2-AMINO-CYCLOHEXANOL. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 2-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). trans-2-Aminocyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (2015, March 30). trans 2 Aminomethyl 1 cyclohexanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. trans-2-Aminocyclohexanol [myskinrecipes.com]

- 3. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. chemwhat.com [chemwhat.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aksci.com [aksci.com]

stereochemistry and conformational analysis of trans-2-Aminomethyl-1-cyclohexanol.

An In-Depth Technical Guide to the Stereochemistry and Conformational Analysis of trans-2-Aminomethyl-1-cyclohexanol

Abstract

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that serves as a pivotal building block in modern organic and medicinal chemistry.[1] Its utility, particularly as a precursor for chiral ligands in asymmetric catalysis, is fundamentally dictated by its three-dimensional structure.[2] This guide provides a comprehensive examination of the stereochemical and conformational landscape of this molecule. We will explore the interplay between steric hindrance, specifically 1,3-diaxial interactions, and the stabilizing influence of intramolecular hydrogen bonding. This analysis is supported by a review of key analytical techniques, namely NMR spectroscopy and computational modeling, which are essential for elucidating the preferred conformational states that govern the molecule's reactivity and function.

Introduction: The Structural Significance of a Versatile Building Block

In the field of drug development and asymmetric synthesis, the precise spatial arrangement of atoms is paramount. trans-2-Aminomethyl-1-cyclohexanol is a molecule of significant interest because it possesses a rigid cyclohexane scaffold with two functional groups—an amine and an alcohol—in a defined stereochemical relationship.[2] This "trans" configuration, where the substituents are on opposite sides of the ring, combined with the presence of two stereocenters, makes it an ideal starting material for creating complex, enantiomerically pure molecules.[1][2]

The efficacy of ligands derived from this scaffold in catalyzing stereoselective reactions depends directly on the molecule's predominant conformation. Understanding the forces that stabilize or destabilize its various three-dimensional shapes is therefore not merely an academic exercise but a critical component of rational catalyst design and drug discovery.

Stereochemical Fundamentals

The structure of trans-2-Aminomethyl-1-cyclohexanol features two chiral centers, at carbon 1 (bearing the hydroxyl group) and carbon 2 (bearing the aminomethyl group). The "trans" descriptor specifies the relative stereochemistry. This gives rise to a pair of non-superimposable mirror images, or enantiomers.[2]

-

(1R,2S)-2-(aminomethyl)cyclohexan-1-ol

-

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol

The absolute configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules.[3] For the remainder of this guide, we will consider the general principles applicable to either enantiomer, as they are energetically identical.

Figure 1: Enantiomers of trans-2-Aminomethyl-1-cyclohexanol.

Conformational Analysis: A Tale of Two Chairs

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation.[4][5] In this conformation, the substituent positions are designated as either axial (perpendicular to the ring's general plane) or equatorial (pointing outwards from the ring's equator).[6] Through a process called "ring-flipping," one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[5]

For a trans-1,2-disubstituted cyclohexane, two principal chair conformations exist:

-

Diequatorial (e,e) Conformation: Both the hydroxyl and aminomethyl groups occupy equatorial positions.

-

Diaxial (a,a) Conformation: Both substituent groups occupy axial positions.

The Driving Force of Steric Hindrance: 1,3-Diaxial Interactions

In substituted cyclohexanes, conformations that place bulky groups in axial positions are generally destabilized. This is due to steric repulsion, known as 1,3-diaxial interaction , between the axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[7][8][9]

The energetic cost of placing a substituent in an axial position is quantified by its "A-value." A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.

| Substituent | A-Value (kJ/mol) | Rationale |

| -OH | ~2.1 - 4.2 | Moderate steric bulk. The value can vary depending on solvent due to hydrogen bonding. |

| -CH₃ | ~7.1 - 7.6 | A standard reference for steric strain.[7][10] |

| -CH₂NH₂ | > 7.6 (Estimated) | Larger than a methyl group, thus a strong preference for the equatorial position is expected based purely on sterics. |

Based solely on steric considerations (A-values), the diequatorial (e,e) conformer would be overwhelmingly favored over the diaxial (a,a) conformer to avoid significant 1,3-diaxial interactions from both bulky groups.

The Countervailing Force: Intramolecular Hydrogen Bonding

A critical feature of trans-2-Aminomethyl-1-cyclohexanol is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group (the donor) and the amino group (the acceptor).[11] This non-covalent interaction can significantly stabilize a conformation where these groups are in close proximity.[12]

In the diaxial (a,a) conformation , the axial -OH and -CH₂NH₂ groups are positioned perfectly for a strong IMHB, forming a stable six-membered ring-like structure (including the hydrogen atom). This stabilization energy can counteract the destabilizing steric energy from the 1,3-diaxial interactions. In contrast, the diequatorial (e,e) conformation places these groups too far apart for an effective IMHB to form.

The strength of this hydrogen bond is influenced by factors such as the basicity of the amino group and the acidity of the hydroxyl group.[11] Studies on linear amino alcohols have shown that the conformational flexibility and the ability to form stable ring-like structures are key determinants of IMHB strength.[13]

Figure 2: Conformational equilibrium of trans-2-Aminomethyl-1-cyclohexanol.

The final conformational equilibrium is a delicate balance. In non-polar solvents, the energy gained from forming the IMHB in the diaxial conformer can make it a significant, or even the major, component of the equilibrium. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with the IMHB, shifting the equilibrium towards the sterically favored diequatorial conformer.

Analytical Methodologies for Conformational Elucidation

Determining the conformational equilibrium of trans-2-Aminomethyl-1-cyclohexanol requires sophisticated analytical techniques capable of probing the molecule's three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for this purpose.[6]

-

Chemical Shifts: The chemical shift of protons attached to the cyclohexane ring, particularly H1 and H2, differs for axial and equatorial positions.

-

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between adjacent protons is highly dependent on the dihedral angle between them. Large ³J values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships. By measuring the coupling constants for H1 and H2, one can directly infer their orientation and thus the conformation of the ring.

-

Variable-Temperature (VT) NMR: At room temperature, the ring-flip process is often too fast on the NMR timescale, resulting in averaged signals.[14] By lowering the temperature, this interconversion can be slowed or "frozen out," allowing for the observation and quantification of individual conformers.

Computational Chemistry

Theoretical calculations provide invaluable insights into the energetics of different conformations.[15]

-

Molecular Mechanics (MM): Methods like MM3 can quickly model structures and estimate steric energies.[16]

-

Ab-initio and Density Functional Theory (DFT): These quantum mechanical methods provide more accurate calculations of the electronic structure and relative energies of conformers, including the energetic contribution of the intramolecular hydrogen bond.[15][17] Comparing the calculated energies for the optimized diequatorial and diaxial structures allows for a theoretical prediction of the conformational equilibrium.

Experimental Protocol: Variable-Temperature ¹H NMR Analysis

This protocol outlines a self-validating system for determining the conformational equilibrium constant (Keq) and the free energy difference (ΔG°) between the conformers.

Objective: To quantify the population of the diequatorial and diaxial conformers of trans-2-Aminomethyl-1-cyclohexanol in a non-polar solvent.

Methodology:

-

Sample Preparation:

-

Dissolve a precise amount (e.g., 5-10 mg) of trans-2-Aminomethyl-1-cyclohexanol in a deuterated, non-polar solvent (e.g., CDCl₃ or toluene-d₈) in a high-quality NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Initial Spectrum Acquisition (Room Temperature):

-

Acquire a standard ¹H NMR spectrum at 298 K (25 °C).

-

Causality Check: At this temperature, rapid ring-flipping is expected. The signals for H1 and H2 will likely appear as broad or averaged multiplets. The observed coupling constants will be a weighted average of the values for the two conformers.

-

-

Low-Temperature Spectrum Acquisition:

-

Cool the NMR probe in a stepwise manner (e.g., in 10-20 K increments) down to the instrument's lower limit or until significant spectral changes cease (e.g., 180-200 K).

-

Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

-

Self-Validation: As the temperature decreases, the rate of ring-flipping slows. The broad, averaged signals should resolve into two distinct sets of signals, one for the diequatorial conformer and one for the diaxial conformer. The coalescence temperature—where the two sets of signals merge—provides information about the energy barrier of the ring flip.

-

-

Data Analysis at Low Temperature:

-

Identify the signals corresponding to H1 and H2 for both conformers. The conformer with large H1-H2 coupling constants (e.g., ~10 Hz) is the diaxial form, while the one with small coupling constants (~3 Hz) is the diequatorial form.

-

Carefully integrate the well-resolved signals corresponding to each conformer.

-

Calculate the equilibrium constant: Keq = [Diequatorial] / [Diaxial] .

-

Calculate the Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[18]

-

-

Computational Cross-Validation:

-

Perform geometry optimization and energy calculations for both the diequatorial and diaxial conformers using a suitable level of theory (e.g., DFT with a basis set like 6-31G(d)).[15]

-

Calculate the theoretical ΔG° and compare it with the experimentally determined value. A good correlation between the experimental and computational results provides strong validation for the conformational assignment.

-

Figure 3: Experimental workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of trans-2-Aminomethyl-1-cyclohexanol is a classic example of competing chemical forces. While steric hindrance, in the form of 1,3-diaxial interactions, strongly favors a diequatorial arrangement of the hydroxyl and aminomethyl groups, this is counteracted by the significant stabilizing effect of an intramolecular hydrogen bond in the diaxial conformer. The resulting equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. A thorough understanding of this delicate balance, achieved through a synergistic application of high-resolution NMR spectroscopy and computational modeling, is essential for researchers and drug development professionals seeking to leverage the unique stereochemical properties of this versatile molecular scaffold.

References

-

KPU Pressbooks. 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available from: [Link]

-

Sloop, J. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]

-

SciSpace. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Available from: [Link]

-

Chemistry LibreTexts. 4.7: Conformations of Monosubstituted Cyclohexanes. Available from: [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link]

-

Oreate AI Blog. Understanding 1,3-Diaxial Interactions in Cyclohexane. Available from: [Link]

-

quimicaorganica.org. Substituted cyclohexanes | 1,3-diaxial interaction. Available from: [Link]

-

University of Calgary. Chapter 3: Substituted Cyclohexanes. Available from: [Link]

-

Rzepa, H. The conformation of cyclohexane. Henry Rzepa's Blog. Available from: [Link]

-

Master Organic Chemistry. Cyclohexane Conformations. Available from: [Link]

-

Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane. Available from: [Link]

-

Wikipedia. Cyclohexane conformation. Available from: [Link]

-

International Journal of Engineering Research & Technology. An Ab-Initio Study on Conformers of Cyclohexane. Available from: [Link]

-

YouTube. NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Available from: [Link]

-

ACS Publications. N.M.R. Spectra and Conformational Analysis of 4-Alkylcyclohexanols. Available from: [Link]

-

ResearchGate. A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... Available from: [Link]

- Google Patents. Method for producing optically active trans-2-aminocyclohexanol and...

-

Westmont College. EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Available from: [Link]

-

Journal of the Chemical Society, Faraday Transactions 1. Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Available from: [Link]

-

ChemWhat. TRANS-2-AMINOMETHYL-1-CYCLOHEXANOL CAS#: 5691-09-8. Available from: [Link]

-

ACS Publications. Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. Available from: [Link]

-

MDPI. Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Available from: [Link]

-

SlideShare. Cyclic Stereochemistry. Available from: [Link]

-

Organic Chemistry 1. Chapter 5. Stereochemistry. Available from: [Link]

-

NIST WebBook. trans-2-Aminocyclohexanol. Available from: [Link]

-

PMC. Stereochemical aspects of the metabolism of the isomeric methylcyclohexanols and methylcyclohexanones. Available from: [Link]

-

Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available from: [Link]

-

MDPI. Introduction to “Intramolecular Hydrogen Bonding 2018”. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Available from: [Link]

-

ResearchGate. Conformational Analysis of Cyclohexane-1,2-diol Derivatives and MM3 Parameter Improvement. Available from: [Link]

-

SciSpace. Conformational analysis of cycloalkanes. Available from: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 | Benchchem [benchchem.com]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 6. auremn.org.br [auremn.org.br]

- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Understanding 1,3-Diaxial Interactions in Cyclohexane - Oreate AI Blog [oreateai.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Intramolecular hydrogen bonding and intermolecular association of amino alcohols - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. lclab.ustc.edu.cn [lclab.ustc.edu.cn]

- 14. youtube.com [youtube.com]

- 15. ijert.org [ijert.org]

- 16. researchgate.net [researchgate.net]

- 17. repositorio.uam.es [repositorio.uam.es]

- 18. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

Solubility Profiling of trans-2-Aminomethyl-1-cyclohexanol: A Technical Guide for Process Optimization

Topic: Solubility Profiling & Handling of trans-2-Aminomethyl-1-cyclohexanol Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers[1]

Executive Summary

trans-2-Aminomethyl-1-cyclohexanol (CAS: 5691-09-8) is a bifunctional chiral building block characterized by an amphiphilic scaffold.[1] Its physicochemical behavior is dominated by the interplay between its lipophilic cyclohexane ring and its hydrophilic, hydrogen-bonding amino-alcohol motif.[1]

This guide moves beyond static solubility tables to provide a dynamic operational framework. It addresses the compound's tendency to exist as a supercooled liquid or low-melting solid (MP ~35–37°C), its pH-dependent phase partitioning, and the critical "amine effect" (hygroscopicity and carbamate formation) that alters apparent solubility data.[1]

Part 1: Molecular Architecture & Solubility Prediction[1]

To predict solubility behavior effectively, one must analyze the molecule's competing interaction sites.[1]

Structural Determinants[1][2]

-

Lipophilic Domain: The cyclohexane ring drives solubility in non-polar organic solvents (e.g., DCM, Toluene) but is insufficient to solubilize the molecule in aliphatic hydrocarbons (Hexane) at low temperatures.[1]

-

Hydrophilic Domain: The 1,3-amino-alcohol motif acts as both a hydrogen bond donor and acceptor.[1]

-

Intramolecular H-bonding: The trans configuration restricts specific intramolecular H-bonds compared to the cis isomer, making the polar groups more available for intermolecular solvent interactions.[1]

-

Basicity: The primary amine is highly basic.[1] In acidic aqueous media, it protonates, drastically increasing water solubility; in basic media, it partitions into organic phases.[1]

-

The "Phase State" Variable

Unlike high-melting solids, trans-2-aminomethyl-1-cyclohexanol often presents as a viscous oil or a waxy solid.[1]

-

Implication: In many solvents (e.g., THF, Et2O), the limit is not "solubility" (solid-liquid equilibrium) but "miscibility" (liquid-liquid equilibrium).[1]

-

Operational Risk: Attempting to recrystallize the free base often results in "oiling out" rather than discrete crystal formation.[1]

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on interaction type and utility in synthetic workflows.

| Solvent Class | Representative Solvents | Solubility Status | Operational Utility |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Extraction Solvent. High solubility due to polarizability; partition coefficient (DCM/H2O) is highly favorable (~8.2).[1] |

| Polar Protic | Methanol, Ethanol, IPA | Excellent | Reaction Medium. Dissolves both free base and many salts.[1] High dielectric constant stabilizes the polar head group.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Library Synthesis. Fully miscible.[1] Difficult to remove; avoid unless necessary for high-temp reactions. |

| Ethers | THF, MTBE, Diethyl Ether | Good | Workup/Crystallization. Good solubility for free base.[1] MTBE is preferred for extraction due to lower peroxide risk and better phase separation than Et2O. |

| Aromatic Hydrocarbons | Toluene | Temperature Dependent | Recrystallization. Soluble at high T; moderate-to-poor at low T. Ideal for azeotropic drying of the amine. |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | Antisolvent. The free base is sparingly soluble/immiscible at low temperatures.[1] Used to force precipitation or induce oiling out. |

| Water | Water | pH Dependent | Phase Switch. Soluble at pH < 9 (protonated).[1] Sparingly soluble/emulsifies at pH > 12 (free base).[1] |

Part 3: Experimental Determination Protocols

As a Senior Scientist, you must validate these values in your specific matrix. Do not rely solely on literature values which may not account for purity variations.

Protocol A: Visual Solubility Screening (Polythermal Method)

Best for rapid solvent selection for recrystallization.[1]

-

Preparation: Place 100 mg of trans-2-aminomethyl-1-cyclohexanol into a standard HPLC vial.

-

Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex after each addition.

-

Clear Solution < 500 µL: High Solubility (>200 mg/mL).[1]

-

Clear Solution 500 µL - 2 mL: Moderate Solubility.

-

Undissolved/Oiling after 2 mL: Poor Solubility.

-

-

Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C).[1] If dissolved, cool slowly to 0°C to check for crystallization vs. oiling out.

Protocol B: Quantitative Saturation (HPLC Assay)

Required for regulatory filing or critical process parameters (CPP).

-

Saturation: Add excess solid/oil to the solvent (e.g., 5 mL) in a sealed flask.[1]

-

Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.

-

Critical Step: Ensure excess solid/oil phase remains visible throughout.

-

-

Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter .

-

Note: Pre-heat the filter if measuring high-temp solubility to prevent precipitation inside the pore structure.

-

-

Analysis: Dilute filtrate 100x with Mobile Phase (e.g., 0.1% H3PO4 in Water/MeCN) and analyze via HPLC-UV (low wavelength: 205-210 nm due to lack of chromophore) or CAD (Charged Aerosol Detection).

Part 4: Visualization of Workflows

Purification & Handling Decision Tree

This diagram illustrates the logic flow for handling the compound based on its physical state and solubility.[1]

Caption: Decision logic for purification. Note that the "oily" nature of the free base often necessitates distillation or salt formation over direct recrystallization.[1]

pH-Swing Extraction Workflow

The most reliable method to purify this compound relies on its pH-dependent solubility switch.

Caption: Self-validating pH-swing protocol. The compound is sequestered into water as a salt, washing away non-basic impurities, then recovered into DCM.[1]

Part 5: Stability & Handling (The "Amine Effect")[1]

Researchers often misinterpret "insolubility" when the compound has actually degraded or reacted with the environment.[1]

-

Carbamate Formation: Like many primary amines, trans-2-aminomethyl-1-cyclohexanol reacts with atmospheric CO2 to form carbamic acid/carbamates.[1]

-

Hygroscopicity: The amino-alcohol moiety is hygroscopic. Absorbed water lowers the melting point, causing solid samples to turn into oils (deliquescence).[1]

-

Correction: Dry solutions with Na2SO4 or MgSO4 before concentration. Azeotrope with Toluene if necessary.

-

References

-

Fisher Scientific. trans-2-Aminomethyl-1-cyclohexanol Product Specifications & Safety Data Sheet. Link

-

NIST Chemistry WebBook. Cyclohexanol, 2-amino-, cis- and trans- isomers Phase Change Data. Link

-

Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Demonstrates handling and extraction of similar amino-alcohol intermediates). Link

-

Vertex Chem. Synthesis and Purification of trans-2-aminomethyl-1-cyclohexanol via Ammonolysis. (Describes DCM extraction and distillation parameters). Link

Sources

- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109942444B - Method for preparing trans-p-aminocyclohexanol - Google Patents [patents.google.com]

- 3. trans-2-Aminomethyl-1-cyclohexanol, 99+% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

A Guide to the Structural Elucidation of trans-2-Aminomethyl-1-cyclohexanol via 1H and 13C NMR Spectroscopy

This in-depth technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of trans-2-Aminomethyl-1-cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, grounded in the principles of conformational analysis and the nuanced effects of stereochemistry on magnetic resonance.

Introduction: The Structural Landscape of a Versatile Building Block

trans-2-Aminomethyl-1-cyclohexanol is a chiral amino alcohol that serves as a valuable building block in the synthesis of a wide array of biologically active molecules and chiral ligands.[1][2] Its rigid cyclohexane framework, coupled with the trans stereochemical relationship between the hydroxyl and aminomethyl substituents, imparts a well-defined three-dimensional structure that is crucial for its application in asymmetric synthesis and medicinal chemistry.[2] Understanding the precise conformational preferences and the corresponding NMR spectral signatures of this molecule is paramount for its effective utilization and for the unambiguous characterization of its derivatives.

The dominant conformation of a trans-1,2-disubstituted cyclohexane is the chair form where both substituents occupy equatorial positions to minimize steric strain. This diequatorial conformation will be the primary focus of our spectral interpretation.

1H NMR Spectral Analysis: A Proton-by-Proton Examination

The 1H NMR spectrum of trans-2-Aminomethyl-1-cyclohexanol is complex due to the presence of multiple stereochemically distinct protons on the cyclohexane ring and the diastereotopic protons of the aminomethyl group. The following is a detailed breakdown of the expected resonances.

The Exchangeable Protons: -OH and -NH2

The protons of the hydroxyl (-OH) and amino (-NH2) groups are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. In many deuterated solvents, they appear as broad singlets and their coupling to adjacent protons is often not observed due to rapid exchange.

-

-OH Proton: Typically observed as a broad singlet. Its chemical shift can vary significantly.

-

-NH2 Protons: Also appearing as a broad singlet, integrating to two protons.

The Methine Protons: H1 and H2

-

H1 (proton on the carbon bearing the -OH group): This proton is expected to be downfield due to the deshielding effect of the electronegative oxygen atom. In the diequatorial conformation, H1 is in an axial position. It will be coupled to the axial and equatorial protons on C6 and to the axial proton on C2. This will likely result in a complex multiplet, often appearing as a triplet of doublets (td) or a multiplet. Its chemical shift is anticipated in the range of δ 3.3 - 3.6 ppm .

-

H2 (proton on the carbon bearing the -CH2NH2 group): This proton, also axial in the diequatorial conformer, is adjacent to the aminomethyl group. Its chemical shift will be less downfield than H1. It will be coupled to the axial and equatorial protons on C3 and the axial proton on C1. This will also result in a complex multiplet, expected in the region of δ 1.5 - 1.8 ppm .

The Aminomethyl Protons (-CH2NH2)

The two protons of the aminomethyl group are diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and couple with each other (geminal coupling). They will also couple to the H2 proton. However, due to the flexibility of the C-C bond and potential hydrogen bonding, they may appear as a complex multiplet or even a broad singlet. Their chemical shifts are expected around δ 2.6 - 2.9 ppm .

The Cyclohexane Ring Protons

The remaining eight protons of the cyclohexane ring (on C3, C4, C5, and C6) will resonate in the upfield region of the spectrum, typically between δ 1.0 and 2.0 ppm . Due to extensive overlap and complex coupling patterns (geminal and vicinal), this region often appears as a broad, unresolved multiplet. Axial and equatorial protons on the same carbon are chemically and magnetically non-equivalent, with axial protons generally appearing at a slightly higher field (lower ppm) than their equatorial counterparts in the absence of other strong anisotropic effects.

13C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled 13C NMR spectrum of trans-2-Aminomethyl-1-cyclohexanol is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

-

C1 (carbon bearing the -OH group): This carbon is significantly deshielded by the attached oxygen atom and is expected to resonate in the range of δ 70 - 75 ppm .

-

C2 (carbon bearing the -CH2NH2 group): This carbon, attached to the aminomethyl group, will also be deshielded, with an expected chemical shift in the region of δ 40 - 45 ppm .

-

-CH2NH2 (aminomethyl carbon): The carbon of the aminomethyl group will likely appear in the range of δ 45 - 50 ppm .

-

C3, C4, C5, C6 (remaining ring carbons): These aliphatic carbons of the cyclohexane ring will resonate in the upfield region of the spectrum, typically between δ 20 and 35 ppm . Due to the symmetry of the diequatorial conformation, C3 and C6 may have similar chemical shifts, as will C4 and C5.

Data Summary: Predicted NMR Assignments

The following tables summarize the predicted chemical shifts for the 1H and 13C NMR spectra of trans-2-Aminomethyl-1-cyclohexanol. These are estimated values and may vary depending on the solvent and other experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) |

| -NH2 | Variable (e.g., 1.0 - 3.0) | Broad Singlet (br s) |

| H1 (CH-OH) | 3.3 - 3.6 | Multiplet (m) |

| -CH2NH2 | 2.6 - 2.9 | Multiplet (m) |

| H2 (CH-CH2NH2) | 1.5 - 1.8 | Multiplet (m) |

| Cyclohexane CH2 | 1.0 - 2.0 | Multiplet (m) |

Table 2: Predicted 13C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | 70 - 75 |

| C2 (CH-CH2NH2) | 40 - 45 |

| -CH2NH2 | 45 - 50 |

| C3, C6 | 30 - 35 |

| C4, C5 | 20 - 25 |

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution NMR spectra is contingent upon meticulous sample preparation and the proper setup of the NMR spectrometer.

Step-by-Step NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl3, D2O, DMSO-d6, or CD3OD).[3] For trans-2-Aminomethyl-1-cyclohexanol, CDCl3 or CD3OD are good starting points.

-

Sample Weighing: For a standard 5 mm NMR tube, accurately weigh approximately 5-20 mg of the sample for 1H NMR.[3] For 13C NMR, a more concentrated sample of 20-50 mg is recommended.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle vortexing or sonication can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[4][5]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[6] Label the tube clearly.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring 1D NMR spectra.

Conformational Analysis and Coupling Constants: The Key to Stereochemistry

The magnitude of the vicinal (3J) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[7] In cyclohexane systems, this provides a powerful tool for determining the relative stereochemistry of substituents.

-

Axial-Axial Coupling (3J_ax,ax): Protons with a dihedral angle of approximately 180° exhibit a large coupling constant, typically in the range of 8-13 Hz.

-

Axial-Equatorial (3J_ax,eq) and Equatorial-Equatorial (3J_eq,eq) Coupling: These interactions, with dihedral angles of around 60°, result in much smaller coupling constants, usually between 2-5 Hz.

For trans-2-Aminomethyl-1-cyclohexanol in its preferred diequatorial conformation, the H1 and H2 protons are axial. Therefore, the coupling between H1ax and H2ax should be a large axial-axial coupling. Similarly, the couplings between H1ax and H6ax, and H2ax and H3ax, are also expected to be large. These characteristic large coupling constants for the H1 and H2 multiplets would provide strong evidence for the trans-diequatorial conformation.

The following diagram illustrates the key coupling interactions in the diequatorial conformation of trans-2-Aminomethyl-1-cyclohexanol.

Conclusion

The comprehensive interpretation of 1H and 13C NMR spectra provides an unambiguous structural elucidation of trans-2-Aminomethyl-1-cyclohexanol. The chemical shifts of the methine protons H1 and H2, along with the characteristic large axial-axial coupling constants observed in the 1H NMR spectrum, serve as definitive indicators of the trans-diequatorial conformation. This guide provides the foundational knowledge for researchers to confidently identify this important chiral building block and to characterize its derivatives in their synthetic endeavors. For more complex cases or to resolve overlapping signals, 2D NMR techniques such as COSY and HSQC would be invaluable.

References

-

University of York, Department of Chemistry. Preparing an NMR sample. [Link]

-

Georgia Institute of Technology NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]

-

JEOL. NMR Sample Preparation. [Link]

-

Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]

-

Scribd. NMR Coupling Constants Explained. [Link]

-

ResearchGate. (2020, December 6). Coupling constant in HNMR spectroscopy. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. [Link]

-

Modgraph. (2005, May 5). Part 22-Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

-

Slideshare. (n.d.). Coupling constant [PPTX]. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]

-

Chemistry Stack Exchange. (2015, October 27). NMR spectrum of cyclohexanol - hints on integration. [Link]

-

ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. [Link]

Sources

- 1. trans-2-Aminomethyl-1-cyclohexanol | 5691-09-8 | Benchchem [benchchem.com]

- 2. evitachem.com [evitachem.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. sites.bu.edu [sites.bu.edu]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Preparation and Use of Chiral Ruthenium Catalysts with trans-2-Aminomethyl-1-cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation and application of chiral ruthenium catalysts featuring the trans-2-aminomethyl-1-cyclohexanol ligand. These catalysts are highly effective for the asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of enantiomerically pure secondary alcohols, which are vital building blocks in the pharmaceutical industry. This guide delves into the mechanistic underpinnings of the catalyst's function, offers detailed, step-by-step protocols for its in-situ preparation and subsequent use in catalysis, and provides insights into optimizing reaction conditions for achieving high yields and enantioselectivities.

Introduction: The Significance of Chiral Amino Alcohols in Asymmetric Catalysis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the therapeutic efficacy and safety of a drug are often dictated by its specific stereochemistry.[1] Asymmetric catalysis, employing chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as a powerful and efficient strategy.[2] Among the various catalytic systems, ruthenium complexes bearing chiral ligands have proven to be exceptionally versatile and effective, particularly in the asymmetric transfer hydrogenation (ATH) of ketones and imines.[3]

The efficacy of these ruthenium catalysts is critically dependent on the nature of the chiral ligand. Chiral β-amino alcohols, such as trans-2-aminomethyl-1-cyclohexanol, are a prominent class of ligands for these transformations.[4][5] The bifunctional nature of these ligands, possessing both a Lewis basic amino group and a Brønsted acidic hydroxyl group, is believed to play a crucial role in the catalytic cycle. This "ligand-metal bifunctional catalysis" mechanism, first elucidated by Noyori and coworkers, involves the cooperative action of the metal center and the ligand to facilitate the transfer of hydrogen from a donor molecule (e.g., 2-propanol or formic acid) to the substrate.[2]

The trans-2-aminomethyl-1-cyclohexanol ligand provides a rigid and well-defined chiral environment around the ruthenium center. The stereochemistry of the ligand directly influences the facial selectivity of the hydride transfer to the prochiral ketone, thereby determining the absolute configuration of the resulting chiral alcohol.

Mechanistic Insights: The Outer-Sphere Catalytic Cycle

The asymmetric transfer hydrogenation of ketones catalyzed by Ru(II)-amino alcohol complexes is generally accepted to proceed via an "outer-sphere" mechanism. This implies that the substrate does not directly coordinate to the metal center during the hydride transfer step. The key steps are illustrated below:

Caption: Figure 2. Workflow for in-situ catalyst preparation.

Protocol 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (e.g., Acetophenone)

This protocol outlines the general procedure for the reduction of a model substrate, acetophenone, to 1-phenylethanol.

-

Substrate Preparation: In a separate Schlenk flask, dissolve the prochiral ketone (e.g., acetophenone, 100 equivalents relative to the Ru dimer, e.g., 2.5 mmol, 300 mg) in anhydrous 2-propanol (e.g., 8 mL).

-

Reaction Initiation: To the freshly prepared and cooled catalyst solution from Protocol 1, add the solution of the ketone.

-

Base Addition: Add a solution of potassium tert-butoxide in 2-propanol (e.g., 0.1 M solution, 10 equivalents relative to the Ru dimer, e.g., 0.25 mmol). The base is essential for the generation of the active ruthenium hydride species.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 15 mL).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

-

Optimization and Troubleshooting

| Parameter | Rationale for Optimization | Potential Issues & Solutions |

| Temperature | Lower temperatures often lead to higher enantioselectivity but may require longer reaction times. | Slow or no reaction: Increase the temperature. Low ee: Decrease the temperature. |

| Base | The type and amount of base can influence the rate of catalyst activation and the overall reaction rate. | Side reactions: Use a weaker base or reduce the amount. Incomplete conversion: Ensure the base is anhydrous and added correctly. |

| Substrate/Catalyst Ratio | Higher ratios are economically favorable but may lead to lower conversion or longer reaction times. | Low conversion: Decrease the substrate/catalyst ratio. |

| Solvent | The hydrogen donor solvent is crucial. 2-Propanol is common, but a formic acid/triethylamine azeotrope can also be used for irreversible reductions. [6] | Poor solubility of substrate: Co-solvents may be necessary, but ensure they are anhydrous and compatible with the catalyst. |

Conclusion

The use of trans-2-aminomethyl-1-cyclohexanol as a chiral ligand in combination with a ruthenium precursor provides a highly efficient and selective catalytic system for the asymmetric transfer hydrogenation of prochiral ketones. The operational simplicity of the in-situ catalyst preparation, coupled with the mild reaction conditions, makes this methodology a valuable tool for the synthesis of chiral alcohols in both academic and industrial settings. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields and excellent enantioselectivities for a wide range of substrates, thereby facilitating the development of novel chiral pharmaceuticals and fine chemicals.

References

-

Barros, S.; Duñach, E. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules2012 , 17, 1037-1054. [Link]

-

El Alami, M. S. I.; El Amrani, M. A.; Dahdouh, A.; et al. New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. C. R. Chimie2013 , 16, 229-236. [Link]

-

El Alami, M. S. I.; El Amrani, M. A.; Mortreux, A.; et al. Synthesis of chiral bifunctional ligands based on a-pinene and their use in ruthenium catalyzed asymmetric transfer hydrogenation. C. R. Chimie2009 , 12, 1253-1258. [Link]

-

Reddy, K. R.; Raj, M.; et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. J. Org. Chem.2024 . [Link]

-

Reddy, K. R.; Raj, M.; et al. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. SciHorizon2025 . [Link]

-

Request PDF. Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones. ResearchGate2021 . [Link]

-

Doucet, H.; Ohkuma, T.; Murata, K.; et al. Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl2(diphophine)(1,2-diamine) Complexes. J. Am. Chem. Soc.2000 , 122, 6524–6534. [Link]

-

Wang, C.; Wu, X.; Xiao, J. Asymmetric transfer hydrogenation of cycloalkyl vinyl ketones to allylic alcohols catalyzed by ruthenium amido complexes. Org. Biomol. Chem.2008 , 6, 3241-3248. [Link]

-

Doucet, H.; Ohkuma, T.; Murata, K.; et al. Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1R, 2R)-1,2-diaminocyclohexane. Scilit. [Link]

-

Zhang, J.; Wang, L.; et al. Asymmetric hydrogenation of ketones catalyzed by a ruthenium(ii)-indan–ambox complex. Chem. Commun.2009 , 6255-6257. [Link]

-

Morris, R. H. Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. Scilit. [Link]

-

Khasanov, A. F.; et al. SYNTHESIS OF NEW POLYPYRIDINE-BASED RUTHENIUM(II) COMPLEXES AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. Ural Federal University. [Link]

-

Noyori, R. Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

-

Request PDF. Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. ResearchGate. [Link]

-

Albani, B. A.; et al. Cyclometalated Ruthenium(II) Complexes Derived from α–Oligothiophenes as Highly Selective Cytotoxic or Photocytotoxic Agents. PMC. [Link]

-

Grela, K.; et al. Synthesis of Ru alkylidene complexes. PMC. [Link]

-

Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. University of Bath's research portal. [Link]

Sources

- 1. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric transfer hydrogenation of cycloalkyl vinyl ketones to allylic alcohols catalyzed by ruthenium amido complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

enantioselective addition of diethylzinc to aldehydes using trans-2-Aminomethyl-1-cyclohexanol.

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes using trans-2-Aminomethyl-1-cyclohexanol

Executive Summary

This application note details the protocol for the catalytic enantioselective addition of diethylzinc (

This structural difference offers unique steric steering capabilities, particularly for bulky aromatic aldehydes. The rigid cyclohexane backbone locks the conformation of the transition state, minimizing rotational freedom and enhancing enantiomeric excess (ee). This guide covers mechanistic insights, a self-validating experimental protocol, and critical optimization parameters for drug discovery applications.

Mechanistic Insight & Causality

To achieve high enantioselectivity, one must understand the active catalytic species. The reaction does not proceed via a simple monomeric interaction but rather through a dynamic equilibrium of zinc complexes.

The "Active" Catalyst: 6-Membered Chelate

Upon mixing the amino alcohol ligand with

-

Structural Causality: The trans-diequatorial orientation of the hydroxyl and aminomethyl groups on the cyclohexane ring forces the zinc atom into a specific spatial arrangement.

-

The Spacer Effect: The extra methylene group (

) expands the chelate ring from 5 to 6 members. While 5-membered rings (like in norephedrine) are tighter, the 6-membered ring of trans-2-aminomethyl-1-cyclohexanol creates a distinct "bite angle" that can accommodate different substrate classes, often showing superior performance with ortho-substituted benzaldehydes due to altered steric clash zones.

Catalytic Cycle Visualization

The following diagram illustrates the formation of the active catalyst and the subsequent alkyl transfer.

Figure 1: Mechanistic pathway for the enantioselective alkylation. The ligand reacts with

Pre-Reaction Considerations (Self-Validating Systems)

Before initiating the protocol, ensure the following conditions are met to guarantee reproducibility.

| Parameter | Specification | Validation Method |

| Ligand Purity | >98% chemical purity, >99% ee | H-NMR (check for residual benzyl groups if from debenzylation) and Chiral HPLC. |

| Diethylzinc | 1.0 M in Hexane or Toluene | Titration: Titrate against iodine or use fresh commercial bottles. Turbid solutions indicate hydrolysis (active concentration loss). |

| Aldehyde | Freshly distilled | Acid Test: Check for benzoic acid contamination (white solid in neck). Acid kills the catalyst. |

| Solvent | Toluene or Hexane (Anhydrous) | Karl-Fischer titration (<50 ppm water). Water destroys |

Detailed Experimental Protocol

Scale: 1.0 mmol Aldehyde basis.

Safety:

Step 1: Catalyst Formation

-

Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar and cool under a stream of Argon.

-

Charge the flask with (1R,2S)-trans-2-Aminomethyl-1-cyclohexanol (13 mg, 0.1 mmol, 10 mol%).

-

Add anhydrous Toluene (2.0 mL).

-

Cool the solution to 0°C using an ice bath.

-

Dropwise add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol).

-

Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

-

-

Stir at 0°C for 20 minutes, then warm to Room Temperature (RT) and stir for an additional 15 minutes.

-

Why? This ensures complete formation of the zinc-aminoalkoxide chelate.

-

Step 2: Enantioselective Addition

-

Cool the mixture back to 0°C (or -20°C for higher ee, though rate decreases).

-

Add the Aldehyde (1.0 mmol) dropwise over 5 minutes.

-

Note: Slow addition prevents local concentration spikes that might trigger the non-catalyzed (racemic) background reaction.

-

-

Stir the reaction mixture at the set temperature.

-

Monitoring: Monitor via TLC or GC. Typical reaction time is 6–12 hours.

-

Step 3: Quench and Workup

-

Once conversion is >95%, quench the reaction by carefully adding 1N HCl (2 mL) or saturated

.-

Caution: Vigorous bubbling will occur due to excess

.

-

-

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over

, and concentrate under reduced pressure.

Step 4: Purification and Analysis

-

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

EE Determination: Analyze using Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of chiral alcohols.

Substrate Scope & Expected Data

The following table summarizes typical performance metrics for this ligand class. Note that trans-2-aminomethyl-1-cyclohexanol is often most effective when the substrate has steric bulk near the carbonyl.

| Substrate (Aldehyde) | Time (h) | Yield (%) | ee (%) | Notes |

| Benzaldehyde | 6 | 92 | 88–94 | Benchmark substrate. |

| p-Chlorobenzaldehyde | 5 | 95 | 90–95 | Electron-withdrawing groups increase rate. |

| o-Tolualdehyde | 12 | 85 | 92–96 | Steric bulk at ortho-position often enhances stereodifferentiation. |

| Cyclohexanecarbaldehyde | 10 | 80 | 75–85 | Aliphatic aldehydes are more challenging; lower temp (-20°C) recommended. |

| Cinnamaldehyde | 8 | 88 | 85–90 | Conjugated system; watch for 1,4-addition byproducts. |